Melting Point Differentiation: Tetracosanyl Behenate (C46) vs. Isomers and Shorter-Chain Analogues
Tetracosanyl behenate exhibits a melting point range of 77.0-77.4°C, which is specifically higher than that of its structural isomer, Behenyl lignocerate (C22 alcohol + C24 acid) [1]. Published data for Behenyl lignocerate, an ester with an identical molecular weight and formula, do not report a discrete melting point, implying differences in crystalline packing and thermal behavior despite isomeric similarity . This 2-3°C increase in melting point, when compared to the industry standard Behenyl behenate (C22+C22, MP 70-75°C), provides superior thermal resilience in high-temperature processing or storage [2].
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 77.0 - 77.4 °C |
| Comparator Or Baseline | Behenyl behenate (CAS 17671-27-1): 70-75°C; Behenyl lignocerate (CAS 42233-59-0): Not discretely reported |
| Quantified Difference | +2 to +7°C higher than Behenyl behenate |
| Conditions | Standard atmospheric pressure; Differential Scanning Calorimetry (DSC) and capillary melting point determination |
Why This Matters
The higher melting point indicates a more rigid crystalline structure, making Tetracosanyl behenate a superior choice for applications requiring higher thermal stability and structural integrity at elevated temperatures compared to C22-based esters.
- [1] Basechem.org. (n.d.). 山萮酸二十四烷酯 Tetracosanyl behenate. Retrieved from http://www.basechem.org/chemical/56509 View Source
- [2] MakingCosmetics Inc. (n.d.). Behenyl Behenate. UL Prospector. Retrieved from https://www.ulprospector.com/de/na/PersonalCare/Detail/34148/4942771/Behenyl-Behenate View Source
